molecular formula C16H22N6O4S B1676628 MK771 CAS No. 66537-55-1

MK771

Cat. No.: B1676628
CAS No.: 66537-55-1
M. Wt: 394.5 g/mol
InChI Key: OGUDACTYCTVDNZ-SDDRHHMPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-771 involves the attachment of a hexaprenyl chain to a monoprenyl derivative of menadiol following a “1 + 6” synthetic strategy. This process involves generating a sulfonyl carbanion in situ from the protected monoprenyl menadiol, which is then reacted with hexaprenyl halide in an alkylation reaction .

Industrial Production Methods

Industrial production of MK-771 is typically carried out through customized synthesis. This involves a strong synthesis team with excellent synthesis technology and capabilities. due to various objective factors, there is a low probability that the synthesis will not be successful .

Chemical Reactions Analysis

Types of Reactions

MK-771 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

MK-771 has a wide range of scientific research applications, including:

Mechanism of Action

MK-771 exerts its effects by interacting with central noradrenergic mechanisms. It enhances the depletion of brain norepinephrine induced by α-methyl-p-tyrosine, indicating that it may affect central noradrenergic mechanisms. The exact mechanism of its effect on noradrenergic systems is not fully understood, but it is believed to involve an interaction with another neurotransmitter system that influences noradrenergic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-771 is unique in its specific interaction with central noradrenergic mechanisms and its potential therapeutic applications in treating withdrawal symptoms in opiate-dependent subjects. Its ability to enhance the depletion of brain norepinephrine sets it apart from other similar compounds .

Properties

CAS No.

66537-55-1

Molecular Formula

C16H22N6O4S

Molecular Weight

394.5 g/mol

IUPAC Name

(4S)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C16H22N6O4S/c17-14(24)12-6-27-8-22(12)16(26)11(4-9-5-18-7-19-9)21-15(25)10-2-1-3-13(23)20-10/h5,7,10-12H,1-4,6,8H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12+/m0/s1

InChI Key

OGUDACTYCTVDNZ-SDDRHHMPSA-N

SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Isomeric SMILES

C1C[C@H](NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@@H]3C(=O)N

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Appearance

Solid powder

Key on ui other cas no.

66537-55-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-N-((2S)-1-((4S)-4-Carbamoyl-1,3-thiazolidin-3-yl)-3-(1H-imidazol-5-yl)-1-oxo-2-propanyl)-6-oxo-2-piperidinecarboxamide
MK 771
MK 771, (2S-(2R*(1R*(S*))))-isomer
MK 771, (2S-(2R*(R*(R*))))-isomer
MK-771
pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide
pyro-2-aminoadipylhistidylthiazolidine-4-carboxyamide
pyro-Aad-His-Tzl-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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